
2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with an appropriate diketone or β-keto ester under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.
Amino acid formation: The alkylated pyrazole is then reacted with a suitable amino acid precursor, such as a protected amino acid ester, under conditions that allow for the formation of the desired butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole ring and amino acid moiety can interact with various biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-2-methyl-4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: Contains a chloro substituent instead of a methyl group on the pyrazole ring.
2-Amino-2-methyl-4-(4-phenyl-1H-pyrazol-1-yl)butanoic acid: Contains a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
The presence of the 4-methyl group on the pyrazole ring in 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(4-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-9(2,10)8(13)14/h5-6H,3-4,10H2,1-2H3,(H,13,14) |
InChI Key |
VQJNCQCXLHEZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
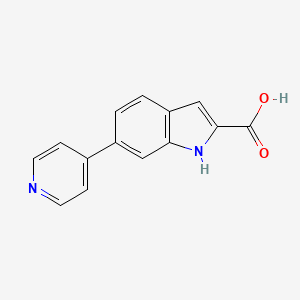
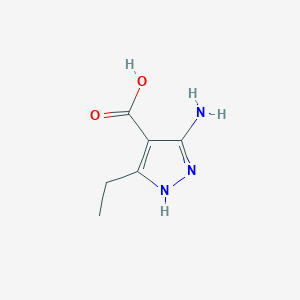

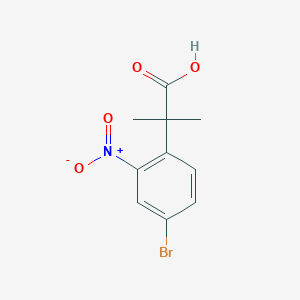
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
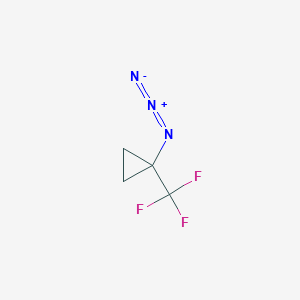
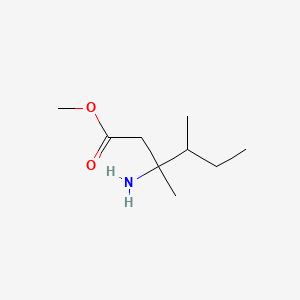
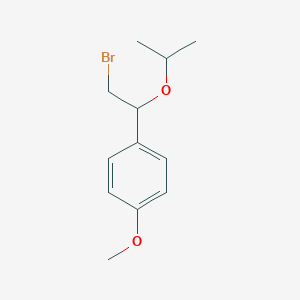
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
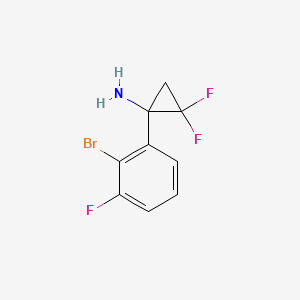
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)


